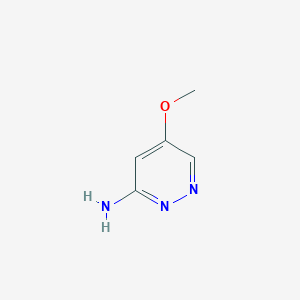
5-Methoxypyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxypyridazin-3-amine is an organic compound with the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol It is a derivative of pyridazine, characterized by a methoxy group at the 5-position and an amino group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyridazin-3-amine typically involves the reaction of 6-chloropyridazin-3-amine with sodium methoxide . The reaction is carried out under controlled conditions to ensure the substitution of the chlorine atom with a methoxy group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 5-Methoxypyridazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.
科学的研究の応用
5-Methoxypyridazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 5-Methoxypyridazin-3-amine involves its interaction with specific molecular targets and pathways. The methoxy and amino groups play crucial roles in its binding affinity and reactivity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
類似化合物との比較
3-Amino-6-methoxypyridazine: Similar in structure but with the methoxy group at the 6-position.
5-Methoxypyridazin-3-amine: Another positional isomer with different substitution patterns.
Comparison: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted research applications .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
5-methoxypyridazin-3-amine |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-5(6)8-7-3-4/h2-3H,1H3,(H2,6,8) |
InChIキー |
LRHCGQKBWPYXRO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


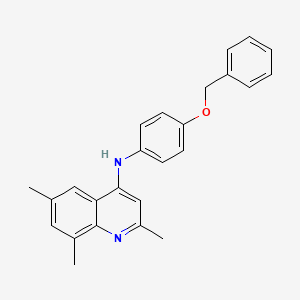
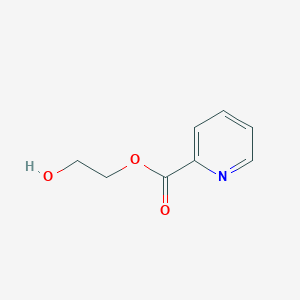

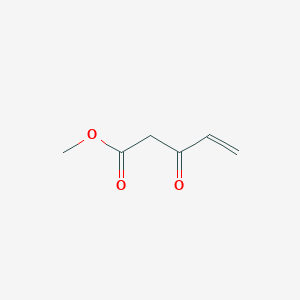
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)
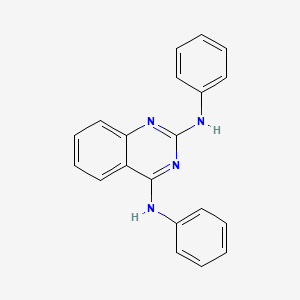
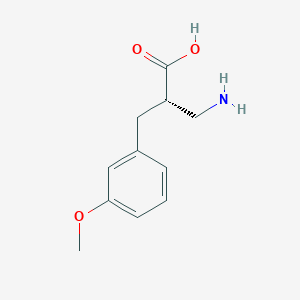
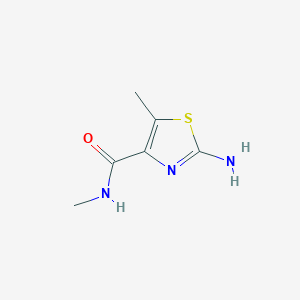

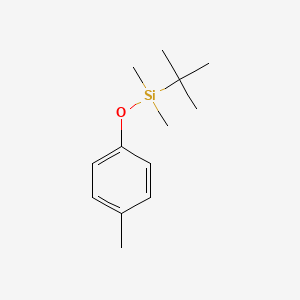
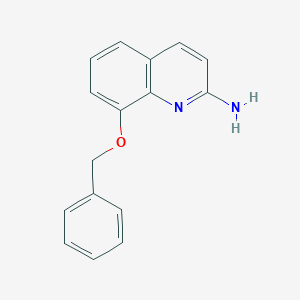

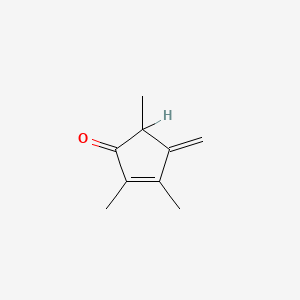
![6-Amino-5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one](/img/structure/B13982548.png)
